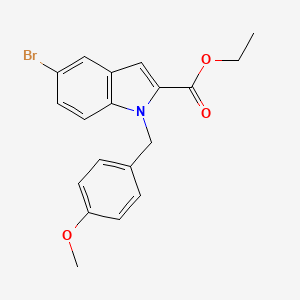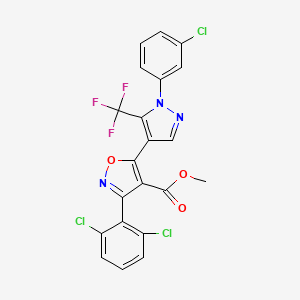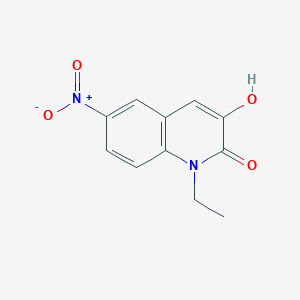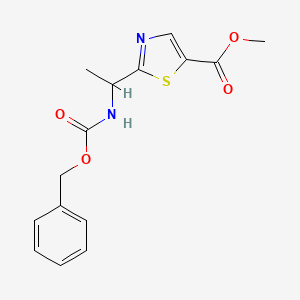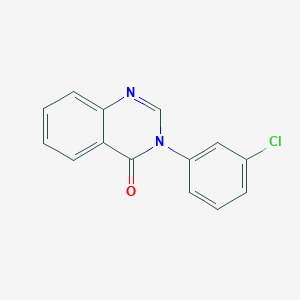
3-(3-Chloro-phenyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group on the phenyl ring enhances the compound’s reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-phenyl)-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chloro-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its therapeutic effects.
Comparación Con Compuestos Similares
3-(3-Chloro-phenyl)-3H-quinazolin-4-one can be compared with other quinazolinone derivatives:
Similar Compounds: Examples include 2-(3-chlorophenyl)-4(3H)-quinazolinone and 6-chloro-3-(3-chlorophenyl)-4(3H)-quinazolinone.
Uniqueness: The presence of the chloro group at the 3-position of the phenyl ring in this compound enhances its reactivity and biological activity compared to other derivatives. This unique substitution pattern can lead to different pharmacological profiles and applications.
Propiedades
Número CAS |
24122-26-7 |
|---|---|
Fórmula molecular |
C14H9ClN2O |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)17-9-16-13-7-2-1-6-12(13)14(17)18/h1-9H |
Clave InChI |
FEUHTFJNZUHVHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


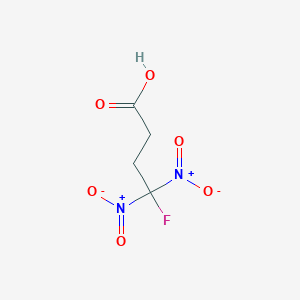
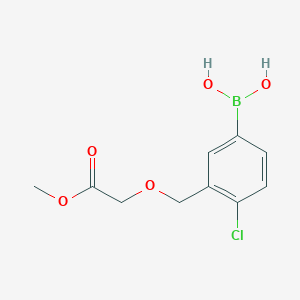
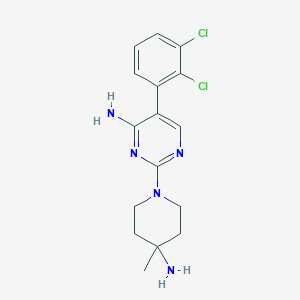
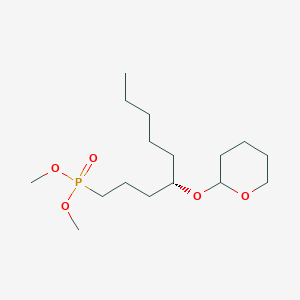
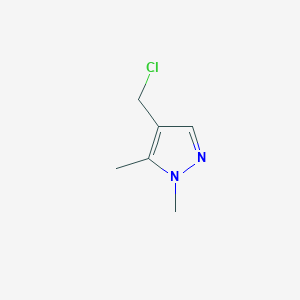
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
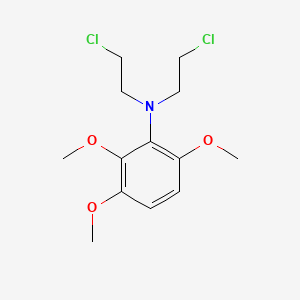
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
